Cas no 269-53-4 (1,3-Dioxolo[4,5-g]quinazoline)

1,3-Dioxolo[4,5-g]quinazoline structure
1,3-Dioxolo[4,5-g]quinazoline structure
商品名:1,3-Dioxolo[4,5-g]quinazoline
CAS番号:269-53-4
MF:C9H6N2O2
メガワット:174.15614
CID:272737
PubChem ID:12402659

1,3-Dioxolo[4,5-g]quinazoline 化学的及び物理的性質

名前と識別子

    • 1,3-Dioxolo[4,5-g]quinazoline
    • [1,3]dioxolo[4,5-g]quinazoline
    • 6,7-(Methylenedioxy)quinazoline
    • Quinazoline, 6,7-[methylenebis(oxy)]-
    • SCHEMBL3783578
    • DTXSID60496546
    • 269-53-4
    • 2H-[1,3]DIOXOLO[4,5-G]QUINAZOLINE
    • インチ: InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2
    • InChIKey: RVIQXKFHVKKBSY-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(=CC3=NC=NC=C13)OCO2

計算された属性

  • せいみつぶんしりょう: 174.04298
  • どういたいしつりょう: 174.042927438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • PSA: 44.24

1,3-Dioxolo[4,5-g]quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A159001993-1g
[1,3]Dioxolo[4,5-g]quinazoline
269-53-4 97%
1g
$616.72 2023-09-02

1,3-Dioxolo[4,5-g]quinazoline 関連文献

  • 1. ortho-Formyl substituted arylazomethylenetriphenylphosphoranes: a novel facile intramolecular thermal rearrangement with NN bond fission
    Andreina Alemagna,Paola Del Buttero,Emanuela Licandro,Stefano Maiorana J. Chem. Soc. Chem. Commun. 1981 894

1,3-Dioxolo[4,5-g]quinazolineに関する追加情報

Introduction to 1,3-Dioxolo[4,5-g]quinazoline (CAS No. 269-53-4)

1,3-Dioxolo[4,5-g]quinazoline, identified by its Chemical Abstracts Service (CAS) number 269-53-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxoloquinazoline class, a structural motif known for its versatile biological activities and potential therapeutic applications. The unique scaffold of 1,3-dioxolo[4,5-g]quinazoline combines the quinazoline core with a dioxole ring, creating a molecule with distinct chemical and pharmacological properties.

The structure of 1,3-dioxolo[4,5-g]quinazoline consists of a fused system of a quinazoline ring and a dioxole moiety. Quinazoline derivatives are well-documented for their roles as intermediates in the synthesis of various bioactive compounds, including antiviral, anticancer, and antimicrobial agents. The introduction of the dioxole ring into the quinazoline framework enhances the molecule's ability to interact with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in developing novel heterocyclic compounds with enhanced pharmacological properties. 1,3-Dioxolo[4,5-g]quinazoline has been studied for its potential as a scaffold for drug discovery due to its ability to modulate various biological pathways. Research has shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease processes. For instance, studies have indicated that derivatives of 1,3-dioxolo[4,5-g]quinazoline may possess anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases such as diabetes and cardiovascular disorders.

The synthesis of 1,3-dioxolo[4,5-g]quinazoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications. Advances in synthetic methodologies have enabled the preparation of complex derivatives of this compound with tailored biological activities. These derivatives are being explored in preclinical studies to evaluate their efficacy and safety profiles.

One of the most compelling aspects of 1,3-dioxolo[4,5-g]quinazoline is its potential as a lead compound for the development of new therapeutic agents. The quinazoline core is known to be a privileged scaffold in drug design due to its presence in numerous FDA-approved drugs. By incorporating the dioxole ring into this framework, researchers aim to enhance binding affinity and selectivity towards specific biological targets. This approach has led to the discovery of several novel compounds with promising pharmacological properties.

Recent studies have highlighted the role of 1,3-dioxolo[4,5-g]quinazoline in modulating enzyme activity relevant to cancer biology. For example, derivatives of this compound have been shown to inhibit kinases that are overexpressed in tumor cells. Additionally, research suggests that 1,3-dioxolo[4,5-g]quinazoline may induce apoptosis in cancer cells by disrupting critical signaling pathways. These findings have opened new avenues for developing targeted therapies against various types of cancer.

The pharmacokinetic properties of 1,3-dioxolo[4,5-g]quinazoline are also under investigation to ensure its suitability for clinical applications. Studies have focused on optimizing absorption, distribution, metabolism, and excretion (ADME) profiles through structural modifications. By fine-tuning the molecular structure, researchers aim to enhance bioavailability and reduce toxicity. This is crucial for translating laboratory findings into effective clinical treatments.

In conclusion,1,3-dioxolo[4,g quinazolinone CAS No 26953 44 is a structurally unique heterocyclic compound with significant potential in pharmaceutical research Its combination of a quinazoline core and dioxole moiety offers diverse biological activities making it an attractive scaffold for drug discovery Recent advances in synthetic chemistry and pharmacological studies have underscored its importance as a lead compound for developing novel therapeutic agents Further exploration of its pharmacological properties will likely yield valuable insights into treating various diseases including cancer and chronic disorders

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.